N-(Acetyloxy)-N'-methylurea
Description
N-(Acetyloxy)-N'-methylurea is a substituted urea derivative characterized by an acetyloxy (OAc) group attached to one nitrogen atom and a methyl group on the adjacent nitrogen. Its molecular formula is C₅H₉N₂O₃, with a molecular weight of 145.14 g/mol. The compound is synthesized via nucleophilic substitution reactions, as demonstrated by Shtamburg and Shishkin, where N-alkoxy-N'-methylureas react with sodium acetate (AcONa) in acetonitrile (MeCN) to introduce the acetyloxy moiety .
Properties
CAS No. |
106807-79-8 |
|---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
(methylcarbamoylamino) acetate |
InChI |
InChI=1S/C4H8N2O3/c1-3(7)9-6-4(8)5-2/h1-2H3,(H2,5,6,8) |
InChI Key |
AZTCUBUUPXOFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N’-methylurea typically involves the reaction of methylurea with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Methylurea} + \text{Acetic Anhydride} \rightarrow \text{N-(Acetyloxy)-N’-methylurea} + \text{By-products} ]
Industrial Production Methods
On an industrial scale, the production of N-(Acetyloxy)-N’-methylurea may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyloxy)-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Acetyloxy)-N’-methylurea oxides, while reduction can produce N-methylurea derivatives.
Scientific Research Applications
N-(Acetyloxy)-N’-methylurea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)-N’-methylurea involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the active methylurea moiety. This moiety can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular metabolism and signaling.
Comparison with Similar Compounds
Comparative Analysis with Similar Urea Derivatives
Key Observations:
- Substituent Effects : The acetyloxy group in N-(Acetyloxy)-N'-methylurea is electron-withdrawing, enhancing electrophilicity compared to electron-donating groups like methoxybenzoyloxy . This reactivity makes it suitable for further derivatization.
- Synthetic Complexity : Microwave-assisted synthesis (e.g., in ) offers faster reaction times compared to traditional nucleophilic substitution methods used for this compound .
- Biological Activity : Thiazolyl and piperidinyl derivatives exhibit targeted bioactivity (e.g., herbicidal or antiarrhythmic properties ), whereas this compound lacks reported direct applications beyond intermediates.
Physicochemical and Functional Properties
- Solubility and Stability : The acetyloxy group may improve solubility in polar aprotic solvents (e.g., MeCN) but could reduce stability under acidic conditions due to ester hydrolysis. In contrast, fluorophenyl derivatives (e.g., ) exhibit enhanced lipophilicity, favoring membrane permeability in biological systems .
- Reactivity: this compound undergoes methanolysis to form N,N-dialkoxyureas (e.g., compound 9 in ), a trait shared with other alkoxy-substituted ureas . This contrasts with thiazolyl ureas, which are stabilized by aromatic heterocycles .
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